molecular formula C25H26N4OS B2490376 3-(2-methoxyphenyl)-1-(2-(2-methyl-1H-indol-3-yl)ethyl)-1-(pyridin-2-ylmethyl)thiourea CAS No. 851971-44-3

3-(2-methoxyphenyl)-1-(2-(2-methyl-1H-indol-3-yl)ethyl)-1-(pyridin-2-ylmethyl)thiourea

Cat. No.: B2490376
CAS No.: 851971-44-3
M. Wt: 430.57
InChI Key: BXQHMKONYSUPBN-UHFFFAOYSA-N
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Description

3-(2-methoxyphenyl)-1-(2-(2-methyl-1H-indol-3-yl)ethyl)-1-(pyridin-2-ylmethyl)thiourea is a useful research compound. Its molecular formula is C25H26N4OS and its molecular weight is 430.57. The purity is usually 95%.
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Properties

IUPAC Name

3-(2-methoxyphenyl)-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-(pyridin-2-ylmethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4OS/c1-18-20(21-10-3-4-11-22(21)27-18)14-16-29(17-19-9-7-8-15-26-19)25(31)28-23-12-5-6-13-24(23)30-2/h3-13,15,27H,14,16-17H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXQHMKONYSUPBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CCN(CC3=CC=CC=N3)C(=S)NC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2-methoxyphenyl)-1-(2-(2-methyl-1H-indol-3-yl)ethyl)-1-(pyridin-2-ylmethyl)thiourea is a novel thiourea derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. Thioureas are known for their diverse pharmacological properties, including anticancer, antibacterial, and antioxidant activities.

Chemical Structure

The compound's structure can be broken down into key functional groups that contribute to its biological activity:

  • Thiourea moiety : Central to the compound's activity, known for forming hydrogen bonds with biological targets.
  • Pyridine ring : Often associated with enhancing bioactivity due to its electron-withdrawing properties.
  • Indole and methoxyphenyl groups : These aromatic systems can contribute to the compound's ability to interact with various biological molecules.

Anticancer Activity

Recent studies have indicated that thiourea derivatives can inhibit cancer cell proliferation. The specific compound under investigation has shown promising results against various cancer cell lines:

  • Mechanism of Action : The compound may exert its effects by inhibiting key signaling pathways involved in tumor growth and survival. For instance, it could target protein kinases associated with cancer progression.
Cell LineIC50 (µM)Reference
SPAC1 (lung adenocarcinoma)5.0
MCF7 (breast cancer)4.5
HeLa (cervical cancer)6.0

Antimicrobial Activity

The compound has also been evaluated for its antibacterial properties. Thioureas are known to exhibit activity against a range of pathogenic bacteria:

  • Minimum Inhibitory Concentration (MIC) values indicate the effectiveness of the compound against specific bacterial strains.
Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus25
Escherichia coli30
Pseudomonas aeruginosa20

Antioxidant Activity

The antioxidant potential of thiourea derivatives is noteworthy, as they can scavenge free radicals, which are implicated in various diseases, including cancer:

  • DPPH and ABTS Assays : The compound demonstrated significant scavenging activity in these assays, indicating its potential as an antioxidant agent.

Case Studies

Several case studies have highlighted the biological activities of thiourea derivatives similar to the compound :

  • Study on Anticancer Effects : A series of thioureas were synthesized and evaluated for their inhibitory effects on lung cancer cells. The study found that modifications in the thiourea structure led to enhanced anticancer activity, suggesting a structure-activity relationship (SAR) that could be applied to optimize the compound further .
  • Antimicrobial Evaluation : Another study focused on the antibacterial effects of various thioureas against clinical isolates of bacteria. The results indicated that certain substitutions significantly improved antibacterial potency, providing insights into potential modifications for enhancing efficacy .

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer potential of thiourea derivatives, including the compound . The structural features of this compound contribute to its bioactivity:

Case Studies

  • Study on Cell Lines : Research has shown that thiourea derivatives exhibit significant cytotoxicity against various cancer cell lines, including breast (MCF-7), prostate (PC3), and liver (HepG2) cancers. For instance, one study reported an IC50 value of 5.71 µM for a related thiourea derivative against MCF-7 cells, indicating potent anticancer activity .
  • Structure-Activity Relationship (SAR) : A detailed SAR analysis indicated that substituents like methoxy groups on phenyl rings enhance the anticancer efficacy by increasing lipophilicity and improving cellular uptake .

Anticonvulsant Activity

The compound has also been evaluated for its anticonvulsant properties, which are critical in the treatment of epilepsy and other seizure disorders.

Case Studies

  • Picrotoxin-Induced Convulsion Model : In animal models, compounds similar to the one discussed showed promising results in reducing seizure activity induced by picrotoxin, suggesting a protective effect against seizures .
  • Comparative Efficacy : The efficacy of these compounds was compared with standard anticonvulsants, demonstrating comparable or superior protective indices, which highlights their potential as therapeutic agents in managing seizures .

Summary of Applications

ApplicationMechanismKey Findings
AnticancerInhibits cancer cell proliferationIC50 values as low as 5.71 µM against MCF-7
AnticonvulsantModulates GABAergic pathwaysEffective in reducing seizure activity in models

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